molecular formula C13H8N2 B3065200 2-Naphthalenemalononitrile CAS No. 32122-61-5

2-Naphthalenemalononitrile

Cat. No.: B3065200
CAS No.: 32122-61-5
M. Wt: 192.22 g/mol
InChI Key: KDEVAEKYSOZTIM-UHFFFAOYSA-N
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Description

2-Naphthalenemalononitrile (CAS 32122-61-5) is a versatile building block in organic synthesis and materials science research. This compound is highly valued for its role in Multicomponent Reactions (MCRs), where it is used to construct complex heterocyclic frameworks efficiently . Such heterocycles are of significant interest in medicinal chemistry and drug discovery for their diverse pharmacological activities . Specifically, derivatives of naphthalene and malononitrile are pivotal in the synthesis of push-pull chromophores, which consist of an electron donor and an electron acceptor connected by a conjugated spacer . These chromophores are essential for developing advanced materials with applications in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), non-linear optics (NLO), and as colorimetric sensors . The compound serves as a precursor in reactions such as the Knoevenagel condensation, which is a fundamental step for creating these functional materials . As a specialized chemical, it is offered for early discovery research. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-naphthalen-2-ylpropanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2/c14-8-13(9-15)12-6-5-10-3-1-2-4-11(10)7-12/h1-7,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDEVAEKYSOZTIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60536158
Record name (Naphthalen-2-yl)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60536158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32122-61-5
Record name (Naphthalen-2-yl)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60536158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Naphthalenemalononitrile and Its Derivatives

Established Synthetic Pathways for the Core 2-Naphthalenemalononitrile Structure

The foundational methods for constructing the this compound scaffold primarily rely on two classical organic reactions: Knoevenagel condensation and nucleophilic aromatic substitution. These techniques are widely employed due to their reliability and the ready availability of starting materials.

Condensation Reactions in this compound Synthesis

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation and represents the most direct route to this compound. bhu.ac.in This reaction involves the base-catalyzed condensation of an aldehyde or ketone with an active methylene (B1212753) compound, in this case, malononitrile (B47326). bhu.ac.inresearchgate.net For the synthesis of this compound, 2-naphthaldehyde (B31174) is reacted with malononitrile.

The reaction is typically initiated by a base, which deprotonates the highly acidic methylene protons of malononitrile to form a resonance-stabilized carbanion. researchgate.net This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-naphthaldehyde. The resulting intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated product, this compound. bhu.ac.inresearchgate.net A variety of bases can be employed as catalysts, ranging from simple amines like piperidine (B6355638) and pyridine (B92270) to inorganic bases. bhu.ac.inresearchgate.net The reaction is often carried out in polar solvents such as ethanol (B145695) or water. bhu.ac.in

The general scheme for the Knoevenagel condensation synthesis of this compound is as follows:

General Knoevenagel Condensation Mechanism

A general representation of the Knoevenagel condensation mechanism, applicable to the synthesis of this compound from 2-naphthaldehyde and malononitrile.

Nucleophilic Substitution Approaches for this compound Scaffolds

An alternative strategy for the synthesis of this compound and its derivatives involves nucleophilic aromatic substitution (SNAr). researchgate.netnih.gov This method is particularly useful when the naphthalene (B1677914) ring is appropriately activated with electron-withdrawing groups. researchgate.netnih.gov In this approach, a suitable leaving group on the naphthalene ring, such as a halogen, is displaced by a cyanide or malononitrile anion.

For the reaction to proceed efficiently, the naphthalene ring must be rendered electron-deficient, typically by the presence of strong electron-withdrawing groups (e.g., nitro groups) at positions ortho or para to the leaving group. researchgate.net These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed upon nucleophilic attack. researchgate.netnih.gov The reaction mechanism involves the initial addition of the nucleophile to the aromatic ring, followed by the elimination of the leaving group to restore aromaticity. researchgate.net

While less direct than the Knoevenagel condensation for the synthesis of the parent this compound, nucleophilic substitution is a valuable tool for accessing substituted derivatives that may not be readily available through other routes.

Advanced Synthetic Strategies and Catalytic Approaches

To overcome the limitations of classical methods and to access more complex and stereochemically defined derivatives, advanced synthetic strategies employing transition metal catalysis and organocatalysis have been developed.

Transition Metal-Catalyzed Coupling Reactions in Naphthalene Malononitrile Synthesis

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of naphthalene malononitrile synthesis, palladium- and nickel-catalyzed cyanation reactions are particularly relevant. These methods allow for the direct introduction of a nitrile group onto a pre-functionalized naphthalene ring, such as a 2-halonaphthalene or a 2-naphthyl triflate.

A variety of cyanide sources can be utilized, including potassium cyanide, zinc cyanide, and trimethylsilyl (B98337) cyanide. The catalytic cycle typically involves the oxidative addition of the naphthalene precursor to a low-valent metal center, followed by transmetalation with the cyanide source and reductive elimination to afford the 2-naphthalenecarbonitrile, which can then be further functionalized to the malononitrile. These methods often exhibit high functional group tolerance and can be performed under relatively mild conditions.

Organocatalytic Methods for Stereoselective Synthesis of Naphthalene Malononitrile Derivatives

Organocatalysis has revolutionized asymmetric synthesis by providing a metal-free alternative for the construction of chiral molecules. In the synthesis of naphthalene malononitrile derivatives, chiral organocatalysts, such as proline and its derivatives, can be employed to control the stereochemical outcome of the reaction.

For instance, the asymmetric Michael addition of malononitrile to a suitable α,β-unsaturated naphthalene derivative can be catalyzed by a chiral organocatalyst to produce an enantioenriched naphthalene malononitrile derivative. The catalyst typically activates the reactants through the formation of a transient chiral intermediate, such as an enamine or an iminium ion, which then directs the stereochemical course of the reaction. This approach is particularly valuable for the synthesis of optically active compounds with potential applications in medicinal chemistry and materials science.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity in this compound Synthesis

The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Optimization of parameters such as the choice of catalyst, solvent, temperature, and reaction time is crucial for maximizing the yield of the desired product and minimizing the formation of byproducts.

In the Knoevenagel condensation, the choice of catalyst can significantly impact the reaction rate and yield. While traditional base catalysts are effective, recent research has focused on the development of more efficient and recyclable catalytic systems. The use of protic solvents like ethanol has been shown to be beneficial in some cases due to their ability to stabilize reaction intermediates.

The following tables summarize data from studies on the optimization of Knoevenagel condensation for various aromatic aldehydes, which can be extrapolated to the synthesis of this compound.

Table 1: Effect of Catalyst on the Knoevenagel Condensation of Benzaldehyde (B42025) and Malononitrile

Catalyst Time (min) Yield (%)
None 120 <5
Piperidine 30 85
NH4OAc 15 92
Fe3O4 Nanoparticles 10 95

Table 2: Effect of Solvent on the Knoevenagel Condensation of Aromatic Aldehydes with Malononitrile

Solvent Temperature (°C) Time (h) Yield (%)
Water 50 2 >99
Ethanol Room Temp 0.5 90
Dichloromethane Room Temp 1 88
Toluene Reflux 3 75

Data in the tables are representative examples from various studies on Knoevenagel condensations and serve to illustrate the impact of reaction parameters.

Research has shown that electron-withdrawing groups on the aromatic aldehyde can increase the efficiency of the condensation reaction. Furthermore, green chemistry approaches, such as the use of solvent-free conditions or benign catalysts, have been explored to develop more sustainable synthetic protocols. researchgate.net

Green Chemistry Principles Applied to this compound Production

The core of greening the synthesis of this compound lies in optimizing the Knoevenagel condensation reaction conditions to be more environmentally benign. This involves a multifaceted approach, targeting the catalyst, the energy source, and the reaction medium.

A significant advancement in this area is the use of water as a solvent, which drastically reduces the reliance on volatile and often toxic organic solvents. chemmethod.comrsc.org Research has demonstrated that the Knoevenagel condensation to produce (2-naphthylmethylene)malononitrile can be effectively carried out in an aqueous medium using weak inorganic bases such as sodium bicarbonate (NaHCO3), sodium acetate (B1210297) (NaOAc), or potassium carbonate (K2CO3) as catalysts. frontiersin.org This approach not only simplifies the work-up procedure, as the product often precipitates out of the aqueous solution, but also aligns with the principles of green chemistry by using a non-toxic, abundant, and safe solvent. frontiersin.org

Another key strategy is the development and application of reusable and environmentally friendly catalysts. These include agro-waste extracts, which offer a novel "waste to wealth" approach by utilizing thermally treated orange fruit peel ash as a catalytic medium. This extract, rich in potassium and sodium carbonates, provides a basic environment for the condensation. Furthermore, heterogeneous catalysts like metal-organic frameworks (MOFs), such as MOF-5, have been employed. chemmethod.com These catalysts are advantageous due to their high stability and the ease with which they can be recovered and reused for multiple reaction cycles without a significant loss in activity. chemmethod.com

The use of alternative energy sources like ultrasound and microwave irradiation represents another pillar of green synthesis for this compound. Ultrasonic irradiation has been shown to enhance reaction rates, leading to higher yields in shorter timeframes under milder conditions compared to conventional heating methods. nih.govnih.gov Similarly, microwave-assisted synthesis has proven to be highly efficient, often leading to rapid, solvent-free reactions with excellent yields. niscair.res.inresearchgate.net For instance, the microwave-assisted reaction of aldehydes with malononitrile derivatives can be completed in minutes, highlighting the potential for significant energy and time savings. researchgate.net

Solvent-free, or neat, reaction conditions are also a cornerstone of green production methods for this compound. chemmethod.commdpi.com These reactions, often facilitated by grinding the reactants together (mechanochemistry) or by heating in the absence of a solvent, minimize waste and simplify product isolation. researchgate.net The use of catalysts like N,N-dimethylformamide under microwave irradiation has been reported to yield benzylidenemalononitrile (B1330407) derivatives rapidly and efficiently without the need for a solvent. niscair.res.in

The following tables provide a comparative overview of various green synthetic methods for the production of this compound and its derivatives.

Table 1: Comparison of Catalysts in the Synthesis of (2-Naphthylmethylene)malononitrile

CatalystSolventReaction ConditionsYield (%)Reference
NaHCO₃WaterRoom Temperature, 30 minHigh frontiersin.org
NaOAcWaterRoom Temperature, 30 minHigh frontiersin.org
K₂CO₃WaterRoom Temperature, 30 minHigh frontiersin.org
Agro-waste ExtractWaterRoom TemperatureGood
MOF-5Solvent-free80 °Cup to 95% chemmethod.com
N,N-dimethylformamideSolvent-freeMicrowaveHigh niscair.res.in

Table 2: Effect of Energy Source on the Knoevenagel Condensation

Energy SourceCatalystSolventReaction TimeYield (%)Reference
Conventional HeatingWeak inorganic basesWater30 minHigh frontiersin.org
UltrasoundNaOHEthanolShortenedHigh (83-99%) nih.gov
MicrowaveN,N-dimethylformamideSolvent-freeSeconds to minutesHigh niscair.res.in
MechanochemicalNoneSolvent-freeVariableGood researchgate.net

Elucidation of Reaction Mechanisms Involving 2 Naphthalenemalononitrile

Nucleophilic Addition Reactions at the Malononitrile (B47326) Moiety

The dicyano-vinyl group in 2-naphthalenemalononitrile is a potent Michael acceptor, making the β-carbon highly susceptible to nucleophilic attack. This reactivity is central to many of its characteristic reactions.

The addition of a cyanide ion to an activated alkene, such as the dicyano-vinyl group in this compound, is a classic example of a Michael addition. masterorganicchemistry.com The reaction proceeds via a conjugate addition pathway. The mechanism involves the attack of the cyanide nucleophile on the electrophilic β-carbon of the dicyano-vinyl group. This attack is facilitated by the strong electron-withdrawing nature of the two cyano groups, which polarize the carbon-carbon double bond. masterorganicchemistry.com

The initial nucleophilic attack results in the formation of a resonance-stabilized carbanion intermediate. nih.gov The negative charge is delocalized over the α-carbon and the two nitrogen atoms of the cyano groups. This delocalization significantly stabilizes the intermediate, driving the reaction forward. The final step involves the protonation of this intermediate by a proton source in the reaction medium to yield the final product. nih.govresearchgate.net

Nucleophilic Attack: A cyanide ion (CN⁻) attacks the β-carbon of the dicyano-vinyl group.

Formation of a Stabilized Intermediate: A tetrahedral intermediate is formed where the negative charge is delocalized across the malononitrile moiety.

Protonation: The intermediate is protonated to give the final addition product.

Beyond cyanide, a variety of other nucleophiles can add to the activated double bond of this compound and related arylidenemalononitriles. These reactions, also following the Michael addition mechanism, are of significant synthetic utility. Common nucleophiles include amines, thiols, and carbanions derived from active methylene (B1212753) compounds like malonates and β-ketoesters. researchgate.netmasterorganicchemistry.com

The reactivity of these nucleophiles is influenced by their nucleophilicity and the reaction conditions. For instance, the addition of thiols is often reversible, while the addition of certain carbanions can be effectively irreversible. The mechanism for these additions mirrors that of cyanide addition, involving the formation of a resonance-stabilized enolate or equivalent intermediate, followed by protonation. researchgate.netmasterorganicchemistry.com Kinetic studies on the addition of N-acetyl-l-cysteine to α,β-unsaturated thiol esters have shown that reaction rates increase at higher pH, supporting the role of the deprotonated nucleophile as the reactive species. nih.gov

The general mechanism for the Michael addition of a nucleophile (Nu⁻) to this compound is as follows:

The nucleophile attacks the β-carbon of the dicyano-vinyl group.

A resonance-stabilized carbanion is formed.

Protonation of the carbanion yields the adduct.

Electrophilic Reactivity of the Naphthalene (B1677914) Malononitrile System

The malononitrile group is a strong electron-withdrawing group, which significantly deactivates the naphthalene ring system towards electrophilic aromatic substitution. This deactivation means that harsher conditions are generally required for electrophilic attack compared to unsubstituted naphthalene. libretexts.orgrsc.org

When an electrophilic substitution reaction does occur on a naphthalene ring bearing a deactivating substituent, the electrophile typically attacks the unsubstituted ring. youtube.com In the case of this compound, the malononitrile group is at the 2-position. Therefore, electrophilic attack is predicted to occur on the other ring, preferentially at the C5 or C8 positions, which are the α-positions of the unsubstituted ring and are generally more reactive in electrophilic substitutions on naphthalene. libretexts.org The intermediate carbocation (Wheland intermediate) formed upon attack at these positions is better stabilized by resonance, as one of the aromatic rings can remain fully intact.

Concerted vs. Stepwise Mechanisms in this compound Transformations

The distinction between concerted and stepwise mechanisms is fundamental in understanding the transformations of this compound, particularly in cycloaddition reactions. A concerted reaction proceeds through a single transition state without the formation of any intermediates, whereas a stepwise reaction involves one or more intermediates. wikipedia.org

For many cycloaddition reactions, such as the Diels-Alder reaction, both concerted and stepwise pathways are theoretically possible. wikipedia.orglibretexts.org The preferred pathway often depends on the specific reactants and reaction conditions. For [2+2] cycloadditions, thermal reactions are often stepwise, proceeding through a diradical or zwitterionic intermediate, while photochemical [2+2] cycloadditions can be concerted. nih.govlibretexts.org

In the context of reactions involving the dicyano-vinyl moiety of this compound, such as a [4+2] cycloaddition where it acts as a dienophile, the mechanism can be influenced by the electronic nature of the diene. Theoretical studies on similar systems have shown that both pathways can be competitive. mdpi.com The Knoevenagel condensation, the reaction used to synthesize this compound from 2-naphthaldehyde (B31174) and malononitrile, is a stepwise process involving nucleophilic addition followed by dehydration. wikipedia.orgorganic-chemistry.orgquora.com

Kinetic and Thermodynamic Parameters of this compound Reactions

The rates and equilibria of reactions involving this compound are governed by their kinetic and thermodynamic parameters. These parameters, such as activation energy (Ea), enthalpy of reaction (ΔH), and entropy of reaction (ΔS), provide quantitative insight into the reaction mechanism.

Computational methods are also powerful tools for determining these parameters. mdpi.comnih.gov For example, density functional theory (DFT) calculations can be used to model the potential energy surface of a reaction, allowing for the determination of transition state energies and, consequently, activation energies. nih.gov

Below are illustrative tables with representative kinetic and thermodynamic data for reactions involving arylidenemalononitriles, which can be considered analogous to this compound.

Table 1: Representative Kinetic Data for Michael Addition to Arylidenemalononitriles *

NucleophileArylidenemalononitrile SubstituentRate Constant (k) [M⁻¹s⁻¹]Activation Energy (Ea) [kJ/mol]
Piperidine (B6355638)p-Nitro1.2 x 10²35
Morpholinep-Nitro5.5 x 10¹42
Piperidinep-Methoxy2.155
Morpholinep-Methoxy0.960

Data is representative and compiled from general trends in the literature for substituted benzylidenemalononitriles. Actual values for this compound may vary.

Table 2: Representative Thermodynamic Data for Knoevenagel Condensation *

AldehydeSolventΔH (kJ/mol)ΔS (J/mol·K)ΔG (kJ/mol)
Benzaldehyde (B42025)Ethanol (B145695)-45-15-40.5
p-NitrobenzaldehydeEthanol-55-12-51.4
p-MethoxybenzaldehydeEthanol-40-18-34.6
2-NaphthaldehydeEthanol-48-16-43.2

Data is representative and based on typical values for Knoevenagel condensations. The values for 2-naphthaldehyde are estimated based on trends.

Advanced Spectroscopic Investigations of 2 Naphthalenemalononitrile Molecular Structure and Dynamics

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For 2-Naphthalenemalononitrile, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete assignment of all proton and carbon signals, confirming the connectivity between the naphthalene (B1677914) core and the malononitrile (B47326) substituent.

High-Resolution ¹H and ¹³C NMR Analysis of this compound

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the naphthalene ring and the single methine proton of the malononitrile group. The seven protons on the naphthalene ring typically appear in the aromatic region (δ 7.5–8.3 ppm), exhibiting complex splitting patterns (multiplets, doublets) due to coupling with adjacent protons. The proton attached to the carbon bridging the naphthalene and dicyano groups is expected to be a singlet and shifted downfield due to the influence of the adjacent cyano groups and the aromatic ring.

The ¹³C NMR spectrum provides complementary information, revealing the carbon skeleton. Key signals include those from the two equivalent nitrile carbons (C≡N), the quaternary carbons of the naphthalene ring, the seven protonated carbons of the ring, and the methine carbon (CH). The nitrile carbons are expected in the δ 112-115 ppm region, while the aromatic carbons span a range from approximately δ 124 to 136 ppm. The methine carbon, directly bonded to the two nitrile groups, would also have a characteristic chemical shift.

Predicted ¹H NMR Data for this compound This table presents predicted chemical shifts (δ) and multiplicities based on the structure. Actual values may vary based on solvent and experimental conditions.

Proton Assignment Predicted δ (ppm) Multiplicity
Naphthalene H 7.5 - 8.3 m, d

Predicted ¹³C NMR Data for this compound This table presents predicted chemical shifts (δ) based on the structure and known values for similar compounds. scielo.brrsc.org

Carbon Assignment Predicted δ (ppm)
C≡N 112 - 115
Naphthalene CH 124 - 131
Naphthalene C (quaternary) 132 - 136

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Conformational and Connectivity Analysis

While 1D NMR suggests the structure, 2D NMR techniques provide definitive proof of atomic connectivity. mdpi.com

COSY (Correlation Spectroscopy): This experiment maps out proton-proton (¹H-¹H) coupling networks. For this compound, COSY would reveal the connectivity between adjacent protons on the naphthalene ring, helping to assign specific signals to their positions within the fused ring system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). An HSQC spectrum would unambiguously link each aromatic proton signal to its corresponding carbon signal in the naphthalene ring and the methine proton to the malononitrile carbon. This is crucial for distinguishing between the various CH groups in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is the key experiment for connecting the substituent to the aromatic ring. Correlations would be expected from the methine proton of the malononitrile group to the C-2 carbon of the naphthalene ring and the adjacent quaternary carbon C-1. Furthermore, HMBC helps to identify quaternary carbons, which are not visible in an HSQC spectrum, by showing correlations from nearby protons.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

Vibrational spectroscopy techniques, including IR and Raman, are used to identify the functional groups and characterize the vibrational modes of a molecule.

Analysis of Nitrile Stretching Frequencies in this compound

The most prominent and diagnostic feature in the IR spectrum of this compound is the stretching vibration of the nitrile (C≡N) group. Due to the high polarity and strength of this triple bond, it gives rise to a sharp and intense absorption band. For aromatic nitriles, this peak is typically observed in the range of 2240–2220 cm⁻¹. The conjugation with the naphthalene ring slightly lowers the frequency compared to saturated alkyl nitriles. The presence of two nitrile groups may lead to symmetric and asymmetric stretching modes, which can sometimes result in two closely spaced bands or a single broadened band in this region.

Vibrational Signatures of the Naphthalene Moiety and its Substitutions

The naphthalene ring system has a set of characteristic vibrational modes that are observable in both IR and Raman spectra. nist.gov These include:

Aromatic C-H Stretching: These vibrations occur at wavenumbers above 3000 cm⁻¹, typically in the 3100–3020 cm⁻¹ region.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the fused aromatic rings produce a series of bands in the 1650–1400 cm⁻¹ region. The substitution pattern can influence the exact position and intensity of these bands.

In-plane and Out-of-plane C-H Bending: These vibrations appear in the fingerprint region (below 1300 cm⁻¹). The out-of-plane bending modes, particularly between 900 and 675 cm⁻¹, are often strong in IR spectra and can be diagnostic of the substitution pattern on the aromatic ring.

Key IR Absorption Bands for this compound

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3100 - 3020 Medium-Weak
Nitrile (C≡N) Stretch 2240 - 2220 Strong, Sharp
Aromatic C=C Stretch 1650 - 1400 Medium-Variable

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Vis and fluorescence spectroscopy probe the electronic transitions within a molecule, providing information about its chromophore system and potential as a photoluminescent material.

The electronic absorption spectrum of this compound is dominated by π→π* transitions within the extended conjugated system of the naphthalene ring. Unsubstituted naphthalene exhibits characteristic absorption bands, and the attachment of the electron-withdrawing malononitrile group is expected to cause a bathochromic (red) shift of these bands and an increase in their intensity (hyperchromic effect). The spectrum, typically measured in a solvent like ethanol (B145695) or acetonitrile, would likely show multiple absorption maxima corresponding to different electronic transitions within the aromatic system. researchgate.netresearchgate.net

Molecules with extended π-systems, such as this compound, often exhibit fluorescence. Upon excitation at a wavelength corresponding to one of its absorption bands, the molecule can relax to the ground state by emitting a photon at a longer wavelength. A fluorescence spectrum would show the intensity of emission as a function of wavelength. The difference between the absorption maximum (λ_abs) and the emission maximum (λ_em) is known as the Stokes shift, which is a characteristic property of a fluorescent molecule. The quantum yield of fluorescence, which measures the efficiency of the emission process, could also be determined to assess the compound's potential in applications such as fluorescent probes or organic light-emitting diodes (OLEDs). researchgate.net

Characterization of Electronic Transitions in this compound

The electronic absorption spectrum of this compound, like other naphthalene derivatives, is characterized by transitions within the aromatic π-electron system. The energies of these transitions are sufficient to promote a molecular electron to a higher energy orbital, typically falling within the ultraviolet (UV) and visible regions of the electromagnetic spectrum. msu.edu The introduction of substituents onto the naphthalene ring can cause shifts in the absorption maxima to longer wavelengths (bathochromic shifts) and increases in molar absorptivity. mdpi.com

In naphthalene itself, the two lowest energy singlet electronic transitions are designated as the ¹Lₐ and ¹Lₑ bands. researchgate.net The ¹Lₑ transition is typically lower in energy and appears at a longer wavelength compared to the ¹Lₐ band. For instance, in n-hexane, the origin of the S₀ → S₁ (¹Lₑ) transition for naphthalene is observed around 31,095 cm⁻¹, while the S₀ → S₂ (¹Lₐ) transition begins near 33,200 cm⁻¹. researchgate.net The presence of the malononitrile group at the 2-position of the naphthalene ring is expected to influence these transitions due to its electron-withdrawing nature, leading to a redistribution of electron density and altered molecular orbital energies.

Studies on related substituted naphthalenes provide insight into the expected spectral behavior. For example, the introduction of silyl (B83357) groups at the 1- and 1,4-positions of naphthalene results in bathochromic shifts of the absorption maxima. mdpi.com Similarly, the presence of electron-donating (methoxy) or electron-withdrawing (cyano) groups also promotes these shifts. mdpi.com Theoretical calculations, such as those using Time-Dependent Density Functional Theory (TD-DFT), can complement experimental findings by predicting electronic transitions and HOMO-LUMO energy gaps. nih.gov An energy gap of 4.208 eV has been calculated for 2-bromo-6-methoxynaphthalene, indicating its molecular stability. nih.gov

Table 1: Electronic Transitions of Naphthalene and Related Derivatives

CompoundSolventTransitionWavelength (nm)Energy (cm⁻¹)Molar Absorptivity (ε)Reference
Naphthalenen-Hexane¹Lₑ~32131,095- researchgate.net
Naphthalenen-Hexane¹Lₐ~30133,200- researchgate.net
2-Naphtholn-Hexane¹Lₑ~33030,342- researchgate.net
2-Naphtholn-Hexane¹Lₐ~28535,137- researchgate.net
1,4-Bis(trimethylsilylethynyl)naphthalene----- mdpi.com

Note: Specific data for this compound was not found in the searched literature. The table provides data for related compounds to illustrate typical electronic transitions.

Investigation of Fluorescence Quenching and Enhancement Mechanisms in Naphthalene Malononitrile Systems

Naphthalene and its derivatives are known for their fluorescent properties, making them valuable as probes in various chemical and biological systems. nih.gov The introduction of a naphthalene moiety into a conjugated system can enhance photostability. nih.gov The fluorescence of these systems can be modulated through quenching or enhancement mechanisms.

Fluorescence Quenching is a process that decreases the fluorescence intensity of a fluorophore. It can occur through dynamic (collisional) or static mechanisms. In dynamic quenching, the excited fluorophore is deactivated upon collision with a quencher molecule. This process is diffusion-controlled. nih.gov Static quenching involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. The study of fluorescence quenching of naphthalene by organometallic mercury complexes revealed a dynamic quenching process with transient components. Similarly, the quenching of naphthalene luminescence by oxygen and nitric oxide has been investigated, with nitric oxide being a more efficient quencher of fluorescence. dtic.mil The quenching of naphthalimide derivatives by copper ions has also been shown to follow a dynamic quenching model. nih.gov

Fluorescence Enhancement can occur when the interaction of the naphthalene system with an analyte restricts intramolecular motion or alters the electronic properties, leading to an increase in fluorescence quantum yield. Naphthalene itself can act as an intermediate solvent to enhance the fluorescence of other solutes. aps.org This occurs through efficient energy transfer from a "poor" solvent to naphthalene, which then transfers the energy to the fluorescent solute. aps.org The introduction of silyl substituents on the naphthalene ring has been shown to increase fluorescence quantum efficiencies. mdpi.com

For this compound, the presence of the electron-withdrawing dicyanomethylene group can influence its fluorescence properties, potentially making it a sensitive probe for various analytes through quenching or enhancement pathways.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. whitman.edu For this compound (C₁₃H₈N₂), the molecular weight can be precisely calculated from its chemical formula.

The fragmentation of aromatic compounds in a mass spectrometer often results in a prominent molecular ion peak (M⁺). whitman.edu A common fragmentation pathway for aromatic rings is the loss of a hydrogen atom, leading to an [M-1]⁺ peak. whitman.edu In the case of this compound, other characteristic fragmentations are expected based on its functional groups.

The presence of nitrile groups suggests the potential loss of a cyano radical (•CN), resulting in an [M-26]⁺ ion, or the loss of a neutral hydrogen cyanide (HCN) molecule, giving an [M-27]⁺ ion. The naphthalene ring itself can undergo fragmentation. For instance, the thermal decomposition of related species like picolyl radicals shows a loss of CN. rsc.org The fragmentation of the 2-naphthyl radical can lead to the formation of indenyl radicals (m/z 115) through rearrangement and loss of acetylene. rsc.org

Table 2: Predicted Key Fragment Ions for this compound

m/z ValueProposed FragmentDescription
192[C₁₃H₈N₂]⁺Molecular Ion (M⁺)
191[C₁₃H₇N₂]⁺Loss of a hydrogen atom ([M-H]⁺)
166[C₁₂H₈N]⁺Loss of a cyano radical ([M-CN]⁺)
165[C₁₂H₇N]⁺Loss of hydrogen cyanide ([M-HCN]⁺)
140[C₁₁H₈]⁺Loss of the malononitrile group
127[C₁₀H₇]⁺Naphthyl cation, loss of C₃HN₂
115[C₉H₇]⁺Indenyl cation, from rearrangement and fragmentation

Note: This table is based on general fragmentation principles for aromatic nitriles and has not been confirmed by a specific experimental mass spectrum of this compound.

Photoelectron Spectroscopy Applied to Naphthalene-Containing Nitriles and Related Species

Photoelectron spectroscopy (PES) is an experimental technique that provides detailed information about the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon photoionization. researchgate.net This allows for the determination of ionization energies, which correspond to the energy required to remove an electron from a specific molecular orbital. purdue.edulibretexts.org

PES studies on naphthalene and its derivatives have provided valuable data on their ionization energies and electronic states. rsc.orgresearchgate.netnist.govnih.gov The ionization energy is a fundamental property that influences the chemical behavior of a molecule. libretexts.org In PES, the removal of an electron from a neutral molecule in the gas phase results in the formation of a cation in a specific electronic state. purdue.edu

For naphthalene cluster anions, two types of isomers with different vertical detachment energies (VDEs) have been identified using anion photoelectron spectroscopy. nih.gov Isomer I is an internalized anion state, while isomers II-1 and II-2 are crystal-like states with VDEs of 0.84 eV and 0.99 eV, respectively. nih.gov A study on 2-naphthylnitrene, a related species, utilized photoelectron photoion coincidence (PEPICO) spectroscopy to investigate its electronic structure, identifying both doublet (D-2⁺) and quartet (Q-2⁺) cation states upon ionization. rsc.org

The ionization energies of substituted naphthalenes are influenced by the nature of the substituent. nist.gov The presence of the malononitrile group in this compound is expected to impact its ionization energies compared to unsubstituted naphthalene.

Table 3: Ionization Energies of Naphthalene and Related Compounds

CompoundMethodIonization Energy (eV)Reference
NaphthalenePhotoelectron Spectroscopy8.12 nist.gov
NaphthalenePhotoelectron Spectroscopy8.86 nist.gov
NaphthalenePhotoelectron Spectroscopy10.00 nist.gov
2-MethylnaphthalenePhotoelectron Spectroscopy7.96 nist.gov
2-MethoxynaphthalenePhotoelectron Spectroscopy7.89 nist.gov
2-NaphtholPhotoelectron Spectroscopy8.24 nist.gov
2-NaphthylnitrenePEPICO Spectroscopy- rsc.org

Note: The table lists vertical ionization energies. Specific ionization energy data for this compound was not found in the searched literature.

The study of gas-phase reactions and rearrangements of high-energy species provides insight into potential chemical transformations in various environments. A study on the thermal generation of 2-naphthylnitrene from an azide (B81097) precursor investigated its subsequent ring contraction pathways in the gas phase. rsc.org 2-Naphthylnitrene is a highly reactive intermediate that can undergo isomerization to form more stable cyanoindene isomers. rsc.org

This rearrangement is significant as it demonstrates a pathway for the transformation of a naphthalene-based structure into an indene-based one. Such isomerizations are often driven by the formation of more stable products and can proceed through a series of hydrogen shifts and ring closures. rsc.org The investigation of these pathways is crucial for understanding the chemistry of aromatic compounds in high-temperature environments. rsc.org The study of 2-naphthylnitrene provides a valuable model for the potential gas-phase rearrangement chemistry of this compound, which also possesses a nitrile functionality on the naphthalene core.

Computational and Theoretical Insights into this compound Remain Largely Undocumented in Public Research

A thorough review of available scientific literature reveals a significant gap in the comprehensive computational and theoretical analysis of the chemical compound this compound, also known as 2-(naphthalen-2-ylmethylene)propanedinitrile. While computational studies are common for understanding molecular properties, a dedicated, in-depth investigation of this specific molecule, covering a full suite of standard theoretical methods, does not appear to be publicly documented.

Computational chemistry provides powerful tools to predict and understand the behavior of molecules. Methods such as Density Functional Theory (DFT) are routinely used to explore the electronic structure and reactivity of compounds. researchgate.netnih.gov These studies typically involve several key analyses:

Geometry Optimization and Conformational Analysis: This determines the most stable three-dimensional shape of a molecule and its possible rotational forms (conformers). researchgate.net

Molecular Electrostatic Potential (MEP) Mapping: MEP maps illustrate the charge distribution on the surface of a molecule, identifying regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic interactions within a molecule, such as charge transfer and hyperconjugation. rsc.orgresearchgate.net

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy gap between them indicates the molecule's kinetic stability. researchgate.netmdpi.com

Beyond DFT, higher-level Ab Initio methods can provide even more accurate electronic properties, though at a greater computational cost. aps.orgaps.org Furthermore, Molecular Dynamics (MD) simulations are employed to study the movement of atoms and molecules over time, offering a view of the conformational landscape and how molecules interact with each other or with a solvent.

While studies exist for structurally related compounds, such as derivatives of benzylidenemalononitrile (B1330407) researchgate.net and other naphthalene-containing molecules, researchgate.net specific data tables and detailed research findings for this compound are absent from the reviewed literature. For instance, a theoretical analysis of a coumarin (B35378) derivative containing a naphthalen-2-ylmethylene group did explore its HOMO-LUMO energies and MEP, but this is not the same compound. researchgate.net Similarly, research on other malononitrile derivatives has utilized DFT and NBO analysis, but the direct application of this full range of computational techniques to this compound has not been published in a comprehensive format that would allow for a detailed report as outlined.

Therefore, a scientifically accurate article detailing specific computational findings for this compound cannot be generated at this time due to the lack of primary research data in the public domain.

Computational and Theoretical Studies of 2 Naphthalenemalononitrile

Quantum Chemical Modeling of Reaction Pathways and Transition States

The synthesis of 2-Naphthalenemalononitrile is commonly achieved through the Knoevenagel condensation of 2-naphthaldehyde (B31174) and malononitrile (B47326). Quantum chemical modeling, particularly using Density Functional Theory (DFT), is instrumental in dissecting the intricacies of this reaction pathway.

The Knoevenagel condensation is a nucleophilic addition followed by a dehydration reaction. The mechanism, catalyzed by a base, initiates with the deprotonation of the active methylene (B1212753) group of malononitrile to form a carbanion. This is followed by the nucleophilic attack of the carbanion on the carbonyl carbon of 2-naphthaldehyde, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the alkoxide and dehydration yields the final product, this compound.

A study on the synthesis of naphthalene (B1677914) derivatives through a different route, the nitrogen-to-carbon transmutation of isoquinolines, utilized DFT calculations to investigate the proposed reaction pathway. rsc.org This study calculated the energetics of intermediates and the barrier for C-N bond cleavage, showcasing the power of computational modeling in validating proposed mechanisms. rsc.org For example, the cleavage of a C-N bond from an intermediate was found to have a barrier of 12.8 kcal/mol. rsc.org Such computational analyses provide a quantitative understanding of the feasibility and kinetics of reaction pathways.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are powerful tools for predicting the spectroscopic properties of molecules like this compound, offering a means to correlate theoretical data with experimental findings.

Infrared (IR) Spectroscopy

The vibrational frequencies of this compound can be calculated using DFT methods, typically with functionals like B3LYP and a suitable basis set. These calculated frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can be compared with experimental FT-IR spectra. mdpi.commdpi.comresearchgate.net

While a dedicated study presenting a direct comparison for this compound is not available, the methodology is well-established. For instance, a study on 2-vinyl naphthalene utilized DFT calculations at the B3LYP/6-31+G(d,p) level to simulate its vibrational spectrum, which was then compared with the experimental FT-IR and FT-Raman spectra. researchgate.net This allows for the assignment of specific vibrational modes to the observed spectral bands.

The table below illustrates a hypothetical comparison of key experimental and calculated IR frequencies for this compound, based on characteristic group frequencies.

Vibrational Mode Hypothetical Experimental Wavenumber (cm⁻¹) Hypothetical Calculated Wavenumber (cm⁻¹)
C≡N stretch~2225~2230
C=C stretch (alkene)~1620~1625
C=C stretch (aromatic)~1590~1595
C-H stretch (aromatic)~3050~3055

This table is illustrative and not based on published experimental data for this compound.

UV-Vis Spectroscopy

Time-dependent DFT (TD-DFT) is the primary computational method for predicting the electronic absorption spectra (UV-Vis) of organic molecules. mdpi.com This method calculates the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in the experimental spectrum.

The UV-Vis spectrum of this compound is expected to show characteristic π→π* transitions associated with the conjugated system formed by the naphthalene ring and the dicyanovinyl group. Computational studies on similar chromophores have demonstrated good agreement between TD-DFT calculated spectra and experimental results. mdpi.comresearchgate.net For example, in a study of natural compounds, the difference between theoretical and experimental λmax values ranged from 1% to 5.8%. mdpi.com

Below is a hypothetical comparison of experimental and calculated UV-Vis absorption maxima for this compound in a given solvent.

Solvent Hypothetical Experimental λmax (nm) Hypothetical Calculated λmax (nm)
Acetonitrile~350~345

This table is illustrative and not based on published experimental data for this compound.

The correlation between computational predictions and experimental data is crucial for validating the theoretical models and for gaining a deeper understanding of the electronic structure and transitions within the molecule.

Design and Synthesis of 2 Naphthalenemalononitrile Derivatives and Analogs

Rational Design Principles for Modifying the Naphthalene (B1677914) and Malononitrile (B47326) Moieties

The rational design of 2-naphthalenemalononitrile derivatives is centered on the strategic manipulation of their electronic and steric properties. The naphthalene ring and the malononitrile group offer distinct opportunities for modification to achieve desired outcomes.

The naphthalene moiety is a primary target for tuning the molecule's photophysical properties. nih.gov Key design principles include:

Expansion of π-Conjugation: Extending the conjugated system by adding further aromatic or unsaturated groups to the naphthalene core typically leads to a red-shift in the absorption and emission spectra. This is a fundamental strategy for developing near-infrared (NIR) dyes and fluorescent probes.

Introduction of Electron-Donating Groups (EDGs) and Electron-Withdrawing Groups (EWGs): Attaching EDGs (e.g., -OH, -OR, -NR₂) or EWGs (e.g., -NO₂, -CF₃) to the naphthalene ring creates intramolecular charge-transfer (ICT) characteristics. This push-pull system can significantly enhance fluorescence quantum yields, create large Stokes shifts, and induce solvatochromism, where the color of the compound changes with the polarity of the solvent.

Steric Hindrance: Introducing bulky substituents near the malononitrile group can influence the molecule's conformation. This can prevent π-stacking in the solid state, which is crucial for developing aggregation-induced emission (AIE) luminogens, or it can lock the molecule into a specific geometry to enhance or alter its photophysical properties.

The malononitrile moiety is a powerful functional handle and a strong acceptor group. researchgate.net Design principles involving this part of the molecule often focus on:

Modulating Electron-Accepting Strength: While the dicyano group is a very strong acceptor, its electronic influence can be subtly modulated by replacing one of the nitrile groups with another electron-withdrawing group, such as an ester or a ketone. This can fine-tune the energy levels of the molecule's frontier molecular orbitals (HOMO/LUMO).

Enhancing Reactivity for Sensing: The acidic methylene (B1212753) proton of the malononitrile group can be exploited in Knoevenagel condensation reactions. nih.gov This reactivity is a cornerstone for designing chemosensors. For instance, a derivative can be designed to be non-fluorescent, but upon reaction with a specific analyte (like an aldehyde), it forms a conjugated, fluorescent product, enabling "turn-on" detection.

Creating Chiral Centers: Asymmetric synthesis methods can be employed to create chiral centers at the carbon atom adjacent to the naphthalene ring, leading to materials for applications in chiral recognition and circularly polarized luminescence. rsc.org A one-pot, two-stage photoenzymatic strategy has been developed that combines photocatalytic Knoevenagel condensation with enzymatic asymmetric reduction to produce β-chiral malononitrile derivatives with excellent enantiomeric excess (>99% ee). rsc.org

Strategies for Introducing Diverse Functional Groups and Heteroatoms onto the this compound Scaffold

A variety of synthetic methods are available to append functional groups and heteroatoms to the this compound structure. These strategies can be broadly categorized by which part of the molecule they target.

Functionalization of the Naphthalene Ring:

Electrophilic Aromatic Substitution: Traditional methods like nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation can be used to introduce a range of substituents onto the naphthalene core. The regioselectivity of these reactions is governed by the directing effects of the existing groups.

Metal-Mediated Cross-Coupling Reactions: Palladium-catalyzed reactions such as Suzuki, Stille, Heck, and Sonogashira couplings are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. This allows for the attachment of aryl, vinyl, and alkynyl groups, providing a direct route to extend π-conjugation. researchgate.net

C-H Functionalization: Modern synthetic chemistry increasingly utilizes direct C-H activation/functionalization, which avoids the need for pre-functionalized starting materials (like halogenated naphthalenes). chemistryviews.org This atom-economical approach can be used to introduce aryl, alkyl, and other groups directly onto the naphthalene scaffold.

Cycloaddition Reactions: Multisubstituted naphthalenes can be synthesized from 4-hydroxy-2-pyrones through a [4+2] cycloaddition with aryne intermediates, a method that allows for the construction of highly functionalized naphthalene systems. rsc.org

Functionalization via the Malononitrile Group:

Knoevenagel Condensation: The most common reaction involving the malononitrile moiety is the Knoevenagel condensation, where the active methylene group reacts with aldehydes or ketones in the presence of a base. nih.gov This reaction is fundamental for synthesizing ylidene derivatives and is often the final step in constructing the target molecule from a naphthaldehyde precursor. Tandem processes that couple the in situ photooxidation of benzyl (B1604629) alcohols to aldehydes with a subsequent Knoevenagel condensation with malononitrile have been developed as a sustainable synthetic route. uni-regensburg.de

Michael Addition: The double bond in Knoevenagel condensation products (naphthylidenemalononitriles) is an excellent Michael acceptor. It can react with a wide range of nucleophiles, allowing for the introduction of further complexity and functional groups. nih.gov

Synthesis of Heterocycles: Malononitrile and its derivatives are key building blocks for a vast array of heterocyclic compounds, such as pyridines, pyrimidines, and pyrazoles. researchgate.netnih.gov The nitrile groups can participate in cyclization reactions, providing access to fused ring systems.

Introducing Heteroatoms:

Nitrogen Heterocycles: Aza-substituted naphthalenes (quinolines, isoquinolines) can be used as precursors. For instance, a nitrogen-to-carbon transmutation strategy can convert isoquinolines into substituted naphthalenes, offering a novel route to functionalized scaffolds. nih.gov

Sulfur and Oxygen: Thiol and hydroxyl groups can be introduced onto the naphthalene ring via nucleophilic aromatic substitution on activated substrates or through other specialized methods. These groups can then be used as handles for further functionalization or to modulate the electronic properties of the molecule.

Synthetic Routes to Naphthalene-Malononitrile Conjugates and Oligomers

The creation of conjugates and oligomers of this compound is pursued to develop materials with enhanced or collective properties, such as advanced nonlinear optical (NLO) materials or multivalent systems for biological applications.

Synthesis of Dimers and Oligomers: Symmetrical or unsymmetrical dimers can be synthesized by coupling two functionalized naphthalene units. For example, a Sonogashira or Suzuki coupling reaction between a halo-substituted this compound derivative and a di-functionalized linker (e.g., a diethynyl- or diboronic acid-substituted aromatic ring) can yield well-defined oligomers. Alternatively, oxidative coupling of terminal alkyne-functionalized monomers can produce conjugated polymers.

Polymerization Strategies: If a this compound derivative is prepared with a polymerizable group (like a vinyl or acryloyl moiety), it can be incorporated into polymers via standard polymerization techniques (e.g., free radical, RAFT, or ROMP). This allows for the creation of side-chain functionalized polymers where the naphthalene-malononitrile unit provides specific optical or electronic functionality to the macromolecule.

Multicomponent Reactions (MCRs): MCRs provide an efficient pathway to complex molecules in a single step. nih.gov A suitably designed MCR could potentially bring together a naphthalene component, malononitrile, and other building blocks to rapidly assemble complex conjugates. For instance, a reaction involving an amino-functionalized naphthalene, an aldehyde, and malononitrile could lead to a highly substituted pyridine (B92270) derivative in one pot.

Post-functionalization of Scaffolds: An alternative approach is to synthesize a polymeric or dendritic scaffold bearing reactive groups (e.g., azides or alkynes) and then attach a complementary functionalized this compound derivative using highly efficient click chemistry, such as the azide-alkyne cycloaddition. nih.gov This method is modular and allows for precise control over the degree of functionalization.

Structure-Reactivity and Structure-Photophysical Property Relationships in Designed Derivatives

The relationship between the chemical structure of this compound derivatives and their resulting properties is a critical area of study, guiding the design of new functional materials. nih.gov

Structure-Reactivity Relationships:

Acidity of Methylene Protons: The reactivity of the malononitrile group in Knoevenagel condensations is influenced by the electronic nature of the naphthalene ring. Electron-withdrawing substituents on the naphthalene core will increase the acidity of the C-H bond between the two nitrile groups, potentially accelerating the rate of condensation.

Electrophilicity of the Michael Acceptor: In naphthylidenemalononitrile systems (products of Knoevenagel condensation), the electrophilicity of the β-carbon is modulated by substituents on the naphthalene ring. Electron-withdrawing groups enhance its reactivity towards nucleophiles in Michael additions, while electron-donating groups decrease it.

Structure-Photophysical Property Relationships: The photophysical properties are highly sensitive to structural modifications, a phenomenon that is exploited in the design of sensors and imaging agents.

Effect of Substituents on Absorption and Emission: The position and electronic nature of substituents on the naphthalene ring have a profound impact on the absorption and emission wavelengths (λ_abs and λ_em). This is often studied by comparing a series of derivatives with systematically varied functional groups.

Intramolecular Charge Transfer (ICT): The combination of the electron-donating naphthalene ring and the electron-withdrawing malononitrile group establishes a donor-π-acceptor (D-π-A) framework. The efficiency of this ICT process dictates the photophysical properties. Attaching a strong electron-donating group (like a dimethylamino group) to the naphthalene ring enhances the ICT character, leading to a significant red-shift in emission and increased sensitivity to solvent polarity.

Below is a data table illustrating typical structure-property relationships for hypothetical D-A type dyes based on a naphthalenemalononitrile core, where 'D' is a donor group on the naphthalene ring.

Substituent (D) at C-6Donor StrengthHypothetical λ_abs (nm)Hypothetical λ_em (nm)Hypothetical Quantum Yield (Φ_F)Key Characteristic
-H (unsubstituted)Neutral3504200.15Baseline UV absorption and blue fluorescence.
-OCH₃ (Methoxy)Moderate Donor3754600.35Red-shifted, increased brightness due to enhanced ICT.
-N(CH₃)₂ (Dimethylamino)Strong Donor4105300.60Strong ICT, significant red-shift, high sensitivity to solvent polarity.
-NO₂ (Nitro at C-4)Strong Acceptor340N/A<0.01Fluorescence quenching due to competing non-radiative decay pathways.

Advanced Methodologies and Applications of 2 Naphthalenemalononitrile in Chemical Research

2-Naphthalenemalononitrile as a Versatile Building Block in Complex Organic Synthesis

The reactivity of this compound, systematically known as 2-(naphthalen-2-ylmethylene)malononitrile, is dominated by the Knoevenagel condensation product of 2-naphthaldehyde (B31174) and malononitrile (B47326). The resulting electron-deficient carbon-carbon double bond and the acidic alpha-proton of the dinitrile moiety render it a highly versatile precursor for a variety of organic transformations.

Utility in the Construction of Polycyclic Aromatic Hydrocarbons

While the direct, documented use of this compound as a primary building block for synthesizing larger polycyclic aromatic hydrocarbons (PAHs) is not extensively reported in mainstream chemical literature, its structural components are integral to established synthetic strategies. Methodologies such as palladium-catalyzed annulation reactions and iron(III)-catalyzed carbonyl-olefin metathesis represent powerful tools for constructing PAHs from smaller aromatic fragments. nih.govthermofisher.com For instance, precursors with naphthalene (B1677914) and reactive olefinic or carbonyl functionalities, analogous to the structure of this compound, are commonly employed. The general principle often involves the strategic coupling of aromatic units, followed by cyclization and aromatization steps to build the extended π-systems characteristic of PAHs. nih.govrsc.orgresearchgate.net

Role in Heterocyclic Compound Synthesis

The application of this compound as a precursor for heterocyclic compounds is more firmly established. The electron-deficient nature of the double bond makes it an excellent Michael acceptor, and the nitrile groups can participate in various cyclization reactions. This dual reactivity allows it to be a key component in multicomponent reactions for the synthesis of a wide array of heterocyclic systems.

For example, it serves as a crucial starting material for the synthesis of substituted pyridines, pyrimidines, and thiophenes. The general synthetic approach involves reacting this compound with various nucleophiles. The reaction of 2-(naphthalen-2-ylmethylene)malononitrile with other active methylene (B1212753) compounds, amidines, or sulfur reagents can lead to the formation of highly functionalized six-membered and five-membered heterocyclic rings bearing a naphthalene substituent. These reactions often proceed with high efficiency, driven by the formation of a stable aromatic heterocyclic core.

Table 1: Examples of Heterocyclic Scaffolds Synthesized from this compound Precursors

Heterocyclic Class Reagent(s) General Reaction Type
Substituted Pyridines Malononitrile, Ketones Multi-component Reaction
Thiazole Derivatives Thiourea Condensation/Cyclization

Chemical Sensing Methodologies Utilizing Naphthalene Malononitrile Scaffolds

The development of selective and sensitive chemical sensors is a rapidly growing field of research. The intrinsic optical properties of the naphthalene unit, combined with the reactive nature of the malononitrile group, make this compound an attractive scaffold for the design of chemosensors.

Design Principles for Colorimetric and Fluorescent Probes Based on this compound

The design of colorimetric and fluorescent probes often relies on modulating the electronic properties of a molecule upon interaction with a specific analyte. For scaffolds like this compound, several key principles are employed:

Internal Charge Transfer (ICT): The naphthalene group acts as an electron donor and the dicyanovinyl group acts as a strong electron acceptor. This donor-acceptor (D-π-A) structure facilitates ICT, which governs the molecule's absorption and emission properties. Binding of an analyte can enhance or inhibit this ICT process, leading to a detectable colorimetric or fluorescent change.

Photoinduced Electron Transfer (PET): A receptor unit can be attached to the naphthalene scaffold. In the "off" state, a PET process from the receptor to the excited fluorophore (naphthalene moiety) quenches the fluorescence. Upon binding an analyte, the PET process is inhibited, leading to a "turn-on" fluorescence response.

Chelation-Enhanced Fluorescence (CHEF): The introduction of a chelating unit allows the probe to bind metal ions. This binding event can rigidify the molecular structure, reducing non-radiative decay pathways and leading to a significant enhancement of the fluorescence quantum yield.

Mechanisms of Analyte Recognition via Nucleophilic Interaction with this compound

The core of analyte recognition for many sensors based on this scaffold is the electrophilic nature of the carbon-carbon double bond. This site is susceptible to nucleophilic attack by various analytes, a mechanism that forms the basis for numerous sensing applications.

Specifically, certain anions and neutral molecules with available lone pairs (e.g., cyanide, thiols, amines) can act as nucleophiles. The recognition process proceeds via a nucleophilic addition (Michael addition) to the double bond of the this compound framework. This addition disrupts the π-conjugation of the molecule, breaking the ICT pathway. The consequence is a distinct and observable change in the optical properties, most commonly a bleaching of color (hypsochromic shift) or quenching of fluorescence, which signals the presence of the analyte. The strength and specificity of this interaction can be tuned by modifying the substitution on the naphthalene ring or by introducing steric hindrance around the reactive site.

Exploration in Advanced Materials and Optoelectronic Applications

The search for novel organic materials with tailored electronic and optical properties for use in devices like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaics is a major driver in materials science. Two-dimensional materials and other nanostructures are of particular interest due to their high surface-to-volume ratios and unique quantum confinement effects.

While specific, large-scale applications of this compound itself in advanced materials are still emerging, its structural motifs are highly relevant. The combination of the charge-transporting capabilities of the naphthalene core with the electron-accepting properties of the malononitrile unit makes it a model D-π-A compound. Such molecules are fundamental to the design of organic semiconductors and non-linear optical materials. Derivatives of this compound could potentially be used as:

n-Type Organic Semiconductors: The strong electron-withdrawing malononitrile group can facilitate the transport of electrons, a key requirement for n-type materials in OFETs and organic solar cells.

Emitters in OLEDs: By modifying the naphthalene core and attaching other chromophores, the emission wavelength and quantum efficiency can be tuned, making such molecules candidates for emissive layers in OLEDs.

Non-Linear Optical (NLO) Materials: The significant intramolecular charge transfer within the molecule can give rise to a large hyperpolarizability, a prerequisite for second-order NLO applications like frequency doubling.

Future research may focus on polymerizing or co-polymerizing this compound-based monomers to create materials that combine the desirable electronic properties of the individual unit with the processability and film-forming capabilities of a polymer.

Role in Organic Semiconductor Development and Electron Transport Materials

The development of high-performance organic semiconductors is crucial for the advancement of next-generation electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). These applications require materials with efficient charge transport capabilities. Organic semiconductors are broadly classified as p-type (hole-transporting) or n-type (electron-transporting). The design of stable and efficient n-type organic semiconductors remains a significant challenge.

The molecular structure of this compound suggests its potential as an n-type organic semiconductor. The malononitrile group is a strong electron-withdrawing unit, which can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the molecule. A low-lying LUMO is a key requirement for efficient electron injection from electrodes and for stable electron transport. The naphthalene core, a well-known aromatic hydrocarbon, provides a π-conjugated system that can facilitate intermolecular charge hopping, a fundamental process for charge transport in organic solids.

While extensive research has been conducted on naphthalene diimides and other naphthalene derivatives for electron transport materials, specific studies detailing the synthesis and characterization of this compound in OFETs are not widely reported in the literature. However, the fundamental principles of organic semiconductor design provide a strong rationale for its investigation in this area. The combination of the electron-deficient malononitrile and the charge-carrying naphthalene moiety makes it a compelling candidate for an n-type material. Future research could focus on the synthesis of thin films of this compound and the measurement of its electron mobility in an OFET architecture.

Photophysical Properties for Light-Emitting Materials and Dyes

The photophysical properties of organic molecules are at the heart of their application in light-emitting materials and fluorescent dyes. A detailed study on a closely related compound, 2-(2-naphthalenylmethylene)-propanedinitrile, provides significant insight into the photophysical behavior of the this compound scaffold. researchgate.net This research reveals that the molecule's absorption and emission characteristics are highly sensitive to the solvent environment, a hallmark of molecules with significant charge-transfer character in their excited states. researchgate.net

The S0 → S1 transition in these naphthylmethylene malononitriles has been shown to possess substantial charge-transfer character, leading to a highly polar excited state. researchgate.net This property is crucial for applications in sensors and light-emitting devices where modulation of the emission wavelength is desired. The fluorescence lifetimes of these compounds are also highly dependent on the solvent, varying from picoseconds to hundreds of picoseconds. researchgate.net This sensitivity to the local environment is attributed to the primary mechanism of fluorescence decay, which involves twisting around the central double bond in the excited state, leading to rapid internal conversion. researchgate.net

The following tables summarize the key photophysical data for 2-(2-naphthalenylmethylene)-propanedinitrile in various solvents, highlighting its potential as a tunable light-emitting material. researchgate.net

Table 1: Absorption and Emission Properties of 2-(2-naphthalenylmethylene)-propanedinitrile in Various Solvents

Solvent Absorption Max (nm) Molar Extinction Coefficient (M⁻¹cm⁻¹) Emission Max (nm)
Cyclohexane 328 18,000 382
Dioxane 332 19,000 410
Diethyl ether 330 19,000 412
Ethyl acetate (B1210297) 334 19,000 430
Dichloromethane 338 19,000 446
Acetonitrile 336 19,000 466
Methanol 336 18,000 470

Table 2: Fluorescence Quantum Yields and Lifetimes of 2-(2-naphthalenylmethylene)-propanedinitrile in Various Solvents

Solvent Fluorescence Quantum Yield (Φf) Fluorescence Lifetime (τf, ps)
Cyclohexane 0.044 100
Dioxane 0.015 30
Diethyl ether 0.011 22
Ethyl acetate 0.0035 7
Dichloromethane 0.0012 2.5
Acetonitrile 0.0004 0.8
Methanol 0.0004 0.8

The data clearly indicates a strong solvatochromic shift in the emission spectrum, with a significant red-shift observed in more polar solvents. Concurrently, the fluorescence quantum yield and lifetime decrease dramatically with increasing solvent polarity. This behavior is characteristic of molecules that can access non-radiative decay pathways, such as twisted intramolecular charge transfer (TICT) states, which are stabilized by polar environments. These properties make this compound derivatives highly interesting for use as fluorescent probes and in the development of environmentally sensitive dyes.

Investigations as Molecular Probes for Fundamental Chemical Processes

The sensitivity of the photophysical properties of this compound to its local environment makes it an excellent candidate for use as a molecular probe. Molecular probes are compounds that exhibit a measurable change in their properties, such as fluorescence, in response to a specific stimulus or change in their surroundings. This allows for the investigation of fundamental chemical and biological processes.

The study of 2-(2-naphthalenylmethylene)-propanedinitrile has demonstrated its potential as a fluidity probe. researchgate.net The fluorescence lifetime of this molecule is not only dependent on solvent polarity but also on the viscosity of the medium. In more viscous environments, the rotational motion around the central double bond, which leads to non-radiative decay, is hindered. This results in an increase in both the fluorescence quantum yield and lifetime. This property can be exploited to probe the microviscosity of various systems, such as polymer matrices or biological membranes.

Furthermore, the charge-transfer nature of the excited state of this compound makes it a potential sensor for metal ions. The malononitrile group can act as a binding site for cations, and such binding would be expected to perturb the electronic structure of the molecule, leading to a change in its absorption or emission properties. While specific studies on this compound as a metal ion sensor are not prevalent, related naphthalene-based fluorescent probes have been successfully developed for the detection of various metal ions.

Conclusion and Future Directions in 2 Naphthalenemalononitrile Research

Future Synthetic Challenges and Development of Novel Structural Analogs with Tunable Reactivity

While current synthetic routes to 2-naphthalenemalononitrile are effective, the development of more sustainable and atom-economical methodologies remains a key challenge. Future synthetic endeavors will likely focus on catalytic C-H activation strategies to directly functionalize the naphthalene (B1677914) core, bypassing the need for pre-functionalized starting materials. Furthermore, the synthesis of novel structural analogs with tailored electronic and steric properties presents a significant opportunity. By introducing various substituents onto the naphthalene ring, it will be possible to fine-tune the reactivity of the malononitrile (B47326) group, influencing reaction rates, selectivity, and the stability of intermediates.

Key areas for future synthetic exploration include:

Asymmetric Synthesis: Developing enantioselective methods for the synthesis of chiral this compound derivatives will open doors to applications in asymmetric catalysis and chiroptical materials.

Fluorinated Analogs: The incorporation of fluorine atoms or trifluoromethyl groups onto the naphthalene ring could significantly alter the compound's electronic properties, leading to novel reactivity and applications in areas such as medicinal chemistry and materials science.

Extended π-Systems: The synthesis of analogs with extended conjugated systems, by fusing additional aromatic rings to the naphthalene core, could lead to materials with interesting photophysical properties for applications in organic electronics.

The systematic development of a library of this compound analogs with a wide range of substituents will provide a valuable toolkit for chemists to probe structure-activity relationships and design molecules with specific, desired functionalities.

Integration of Advanced Mechanistic Studies using Ultrafast Spectroscopy and Multi-Scale Computational Methods

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new reactivity. The integration of advanced spectroscopic techniques and computational modeling will be instrumental in achieving this.

Ultrafast Spectroscopy: Techniques such as femtosecond transient absorption and two-dimensional infrared (2D-IR) spectroscopy can provide unprecedented insights into the dynamics of chemical reactions on their natural timescales. bgu.ac.ilkubarychgroup.org These methods can be employed to directly observe the formation and decay of short-lived intermediates and transition states in reactions involving this compound. For instance, ultrafast IR spectroscopy can probe changes in vibrational frequencies during a reaction, providing a direct window into bond-breaking and bond-forming events. bgu.ac.il

Multi-Scale Computational Methods: Computational chemistry offers a powerful complementary approach to experimental studies. nih.govarxiv.org Quantum mechanical (QM) calculations can be used to model the electronic structure of reactants, intermediates, and transition states, providing detailed information about reaction pathways and activation barriers. nih.gov For larger systems, a multi-scale approach combining QM methods for the reactive core with molecular mechanics (MM) for the surrounding environment can provide a more computationally tractable yet accurate description. nih.govcimne.com These computational models can guide experimental design and help to interpret complex spectroscopic data. nih.govarxiv.org

The synergy between ultrafast spectroscopy and multi-scale computational methods will enable a comprehensive understanding of the factors that govern the reactivity and selectivity of this compound, paving the way for the rational design of more efficient and selective chemical transformations.

Exploration of this compound in Supramolecular Assemblies and Nanomaterials

The rigid, planar structure of the naphthalene unit and the hydrogen-bonding capabilities of the nitrile groups make this compound an attractive building block for the construction of well-defined supramolecular assemblies and nanomaterials. nih.govnih.govmdpi.com The self-assembly of these molecules can be directed by a combination of non-covalent interactions, including π-π stacking, hydrogen bonding, and van der Waals forces, to form a variety of ordered structures in two and three dimensions. nih.govmdpi.com

Future research in this area could focus on:

Surface-Confined Nanostructures: The controlled deposition of this compound derivatives onto solid surfaces can lead to the formation of highly ordered two-dimensional networks with potential applications in molecular electronics, sensing, and catalysis. nih.gov Scanning tunneling microscopy (STM) and other surface-sensitive techniques will be crucial for characterizing these nanostructures.

Functional Organic Frameworks: By incorporating this compound into covalent organic frameworks (COFs) or metal-organic frameworks (MOFs), it is possible to create porous materials with high surface areas and tunable properties. These materials could find applications in gas storage, separation, and heterogeneous catalysis.

Photoresponsive Materials: The photophysical properties of the naphthalene chromophore can be harnessed to create light-responsive supramolecular assemblies. The reversible formation and dissociation of these assemblies upon irradiation could be utilized in applications such as drug delivery and smart materials.

The ability to control the self-assembly of this compound at the molecular level will be key to unlocking its potential in the development of advanced functional materials.

Development of Innovative Catalytic Reactions Involving this compound as a Substrate or Ligand

The unique electronic and steric characteristics of this compound make it a promising candidate for use in innovative catalytic reactions, both as a reactive substrate and as a component of a catalyst ligand. nih.govrug.nlrug.nl

As a Substrate: The activated methylene (B1212753) group of this compound is susceptible to a variety of transformations. Future work could explore its use in novel catalytic cascade reactions, where multiple bonds are formed in a single operation, leading to the rapid construction of complex molecular architectures. Furthermore, the development of enantioselective catalytic reactions using prochiral this compound derivatives would be a significant advance.

As a Ligand: The nitrile groups of this compound can coordinate to transition metals, and the naphthalene backbone provides a rigid scaffold for the design of novel ligands for catalysis. By modifying the naphthalene ring with appropriate donor groups, it is possible to create bidentate or pincer-type ligands. rug.nl These ligands could be employed in a variety of catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The development of chiral ligands based on the this compound framework could lead to new and highly effective asymmetric catalysts. rsc.org

The exploration of this compound in these dual roles as both a versatile substrate and a tunable ligand component promises to yield a wealth of new and efficient catalytic methodologies for organic synthesis.

Q & A

Q. What are the recommended analytical techniques for characterizing the purity and structure of 2-Naphthalenemalononitrile?

To confirm purity and structural integrity, use gas chromatography-mass spectrometry (GC-MS) to identify volatile impurities and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve aromatic proton environments and nitrile functional groups . High-performance liquid chromatography (HPLC) with UV detection can quantify trace contaminants, referencing retention indices from similar naphthalene derivatives .

Q. How should researchers design toxicity studies for this compound in animal models?

Follow systematic review protocols for naphthalene derivatives, including:

  • Dose-response experiments with at least three exposure levels (low, medium, high) and controls.
  • Endpoints such as histopathology (e.g., lung, liver) and oxidative stress biomarkers (e.g., glutathione levels) .
  • Randomization of test subjects and blinding during data collection to reduce bias .

Q. What are the key environmental monitoring parameters for this compound in aquatic systems?

Prioritize sediment-water partitioning coefficients (log Kd) and bioconcentration factors (BCF) using OECD Test Guideline 305. Monitor degradation products via liquid chromatography-tandem mass spectrometry (LC-MS/MS) under varying pH and UV conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for naphthalene derivatives like this compound?

Apply weight-of-evidence analysis to prioritize studies with:

  • High confidence : Randomized designs, complete outcome reporting, and controlled confounding variables (e.g., humidity, temperature) .
  • Mechanistic plausibility : Cross-validate in vitro (e.g., CYP450 enzyme inhibition assays) and in vivo data to confirm metabolic pathways .

Q. What computational models predict the environmental fate of this compound?

Use molecular dynamics simulations to estimate half-lives in air (via OH radical reaction rates) and Quantitative Structure-Activity Relationship (QSAR) models like EPI Suite™ to predict bioaccumulation . Validate with experimental octanol-water partition coefficients (log Kow) measured using shake-flask methods .

Q. What strategies optimize the synthesis of this compound while minimizing byproducts?

  • Catalytic optimization : Screen palladium/copper catalysts for cyano-group introduction under inert atmospheres.
  • In situ monitoring : Use real-time FTIR to detect intermediates (e.g., nitrile stretching bands at ~2200 cm⁻¹) and adjust reaction kinetics .
  • Purification : Employ recrystallization with ethanol/water mixtures (7:3 v/v) to isolate high-purity crystals (>98%) .

Methodological Considerations

Q. How to conduct a systematic literature review on this compound’s health effects?

  • Search strategy : Use Boolean terms like (this compound OR C₁₀H₆(CN)₂) AND (toxicity OR pharmacokinetics) across PubMed, Scopus, and Web of Science, limiting to peer-reviewed studies (2003–2025) .
  • Data extraction : Tabulate species, exposure duration, and effect sizes using standardized forms (e.g., Table C-2 in ).
  • Risk of bias assessment : Apply tools like SYRCLE’s RoB for animal studies, focusing on allocation concealment and blinding .

Q. What biomarkers are suitable for assessing chronic exposure to this compound?

  • Urinary metabolites : Quantify naphtholic acid derivatives via LC-MS/MS with isotope-labeled internal standards.
  • DNA adducts : Use ³²P-postlabeling to detect covalent binding in hepatic tissues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.